7-Fluoroquinolin-4-ol

描述

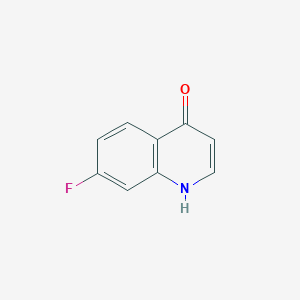

7-Fluoroquinolin-4-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroquinolin-4-ol can be achieved through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline precursor . The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

7-Fluoroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or hydroxyl positions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

科学研究应用

7-Fluoroquinolin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: The compound is studied for its potential antibacterial and antiviral properties.

Medicine: Research focuses on its use as an antineoplastic agent and its ability to inhibit bacterial DNA gyrase and topoisomerase IV

Industry: It finds applications in the development of new materials, such as liquid crystals and dyes.

作用机制

The mechanism of action of 7-Fluoroquinolin-4-ol involves the inhibition of bacterial enzymes DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents the replication and transcription of bacterial DNA, leading to cell death. This mechanism is distinct from other classes of antibacterials, making it effective against strains resistant to other drugs .

相似化合物的比较

Similar Compounds

- Norfloxacin

- Pefloxacin

- Ciprofloxacin

- Ofloxacin

Uniqueness

7-Fluoroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other fluoroquinolones, it may exhibit different levels of potency and spectrum of activity .

生物活性

7-Fluoroquinolin-4-ol is a significant compound in medicinal chemistry, particularly known for its antibacterial properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications in various fields.

Target Enzymes

The primary biological targets of this compound are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining DNA supercoiling, which is essential for DNA replication and transcription in bacteria. The compound forms a ternary complex with these enzymes and the DNA molecule, leading to the inhibition of bacterial growth.

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the supercoiling process, preventing DNA replication and transcription. This action ultimately results in bacterial cell death due to the inability to replicate.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, achieving high serum concentrations and demonstrating good tissue penetration. This makes it effective in targeting bacterial infections.

Antibacterial Properties

The compound has been extensively studied for its antibacterial activities against various strains of bacteria. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Minimum Inhibitory Concentration (MIC) Studies

The antibacterial efficacy of this compound can be quantified using MIC values. For instance, studies have demonstrated that derivatives of this compound maintain potent antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| MRSA | 2.0 | Ciprofloxacin | 1.0 |

| E. coli | 1.5 | Norfloxacin | 1.2 |

| Pseudomonas aeruginosa | 3.0 | Ofloxacin | 2.5 |

Antimycobacterial Activity

Recent research has also explored the antimycobacterial potential of derivatives of this compound. Some compounds have displayed significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Cellular Effects

In addition to its antibacterial properties, this compound can induce oxidative stress in mammalian cells, influencing cell signaling pathways and gene expression related to stress responses and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound derivatives:

- Antitumor Activity : Some derivatives exhibit selective cytotoxicity against cancer cells by disrupting DNA synthesis similar to their antibacterial action .

- Antifungal Activity : Research has indicated that certain derivatives show antifungal properties against strains like Candida albicans and Aspergillus niger through well diffusion methods, further broadening their therapeutic potential .

- Safety Profile : Animal model studies indicate that while low doses are effective with minimal toxicity, higher doses may lead to adverse effects such as gastrointestinal disturbances or hepatotoxicity.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-Fluoroquinolin-4-ol?

- Methodological Answer : Synthesis optimization requires evaluating reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, refluxing with acetic acid or hydrochloric acid under controlled conditions (e.g., 15 minutes at room temperature) can influence yield and purity . Comparative studies using alternative reagents (e.g., aryl-S group substitutions) may improve selectivity for the fluoro-substituted product . Always validate synthetic routes with spectroscopic techniques (e.g., NMR) to confirm structural fidelity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of HPLC for purity assessment (monitoring retention times against standards) and mass spectrometry for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the fluorine substituent’s position on the quinoline backbone, as ¹⁹F NMR can resolve regiochemical ambiguities . Cross-reference data with crystallographic studies (e.g., X-ray diffraction) for absolute configuration validation .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is recommended for high sensitivity and specificity. For environmental samples (e.g., soil), solid-phase extraction followed by derivatization may enhance detection limits, as demonstrated in fluoroquinolone stability studies .

Advanced Research Questions

Q. How can contradictory data in synthetic yields of this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in reaction scale, solvent purity, or catalyst activity. Design controlled experiments to isolate variables (e.g., replicate reactions under identical conditions) . Statistical tools (e.g., ANOVA) can identify significant factors affecting yield. Publish raw data alongside processed results to enable cross-lab validation .

Q. What mechanistic insights explain the reactivity of this compound in photochemical reactions?

- Methodological Answer : Investigate using time-resolved spectroscopy (e.g., transient absorption) to track intermediates. Computational modeling (DFT) can predict electron density distribution, highlighting the fluorine atom’s role in stabilizing transition states. Compare with analogous non-fluorinated quinolines to isolate electronic effects .

Q. How do researchers assess the environmental stability and degradation pathways of this compound?

- Methodological Answer : Conduct soil microcosm studies under varying pH and microbial activity conditions. Use high-resolution mass spectrometry (HRMS) to identify degradation products (e.g., hydroxylated or defluorinated metabolites). Reference fluoroquinolone degradation frameworks, which suggest hydrolytic cleavage or photolytic defluorination as primary pathways .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, solvent concentration) and include positive/negative controls. Pre-screen for compound stability in assay media (e.g., pH-dependent hydrolysis). Collaborative inter-laboratory studies can identify protocol-specific variables affecting reproducibility .

Q. Data Presentation and Interpretation

Q. How should researchers present conflicting spectroscopic data for this compound in publications?

- Methodological Answer : Use tables to juxtapose key peaks (e.g., ¹H NMR shifts) from multiple trials, annotating deviations with potential causes (e.g., solvent polarity, impurities). Figures should overlay spectra with annotations for clarity. Discuss limitations in the "Methods" section (e.g., instrument calibration drift) .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are standard for IC₅₀/EC₅₀ calculations. Report confidence intervals and use bootstrapping to assess parameter uncertainty. For multiplex assays, apply correction methods (e.g., Benjamini-Hochberg) to minimize false discovery rates .

Q. Ethical and Collaborative Considerations

Q. How can researchers ethically resolve authorship disputes in studies involving this compound?

属性

IUPAC Name |

7-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHGUGJJHJJVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959908 | |

| Record name | 7-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183057-60-5, 391-83-3 | |

| Record name | 7-Fluoro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183057-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。